molecular formula C26H26ClN3O2S2 B12205938 (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12205938
M. Wt: 512.1 g/mol
InChI Key: WVHTVYYKMQNSDH-HAHDFKILSA-N
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Description

(5Z)-5-{[3-(4-Butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound of significant interest in medicinal chemistry research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture, featuring a pyrazole core linked to a rhodanine-thiazolidinone moiety, is a recognized pharmacophore known to interact with the ATP-binding sites of various protein kinases. This structural motif is frequently explored in the context of developing targeted therapies for proliferative diseases. Research into this compound and its analogs focuses on its ability to modulate specific signaling pathways critical for cell cycle progression and survival. The compound serves as a crucial chemical probe for scientists studying kinase dysregulation and its role in disease pathogenesis, providing a foundation for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Its primary research value lies in its utility as a lead compound for the design and synthesis of novel therapeutic agents, particularly in oncology and inflammation research, where kinase targets are of paramount importance. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H26ClN3O2S2

Molecular Weight

512.1 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26ClN3O2S2/c1-4-5-13-32-22-12-11-18(14-21(22)27)24-19(16-29(28-24)20-9-7-6-8-10-20)15-23-25(31)30(17(2)3)26(33)34-23/h6-12,14-17H,4-5,13H2,1-3H3/b23-15-

InChI Key

WVHTVYYKMQNSDH-HAHDFKILSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)Cl

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazolidinone moiety. Key reagents include 4-butoxy-3-chlorobenzaldehyde, phenylhydrazine, and isopropyl isothiocyanate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reagent concentrations would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups to the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets and its potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.

Industry

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of (4Z)-configured thiazolidinone-pyrazole hybrids. Key structural analogues include:

(5Z)-5-[[3-(4-Isobutoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

  • Substituent Differences: Phenyl ring: 4-isobutoxy-3-methylphenyl vs. 4-butoxy-3-chlorophenyl in the target compound. Thiazolidinone side chain: 3-methoxypropyl vs. isopropyl.
  • The methoxypropyl side chain introduces polar character, which may alter solubility and metabolic stability.

(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

  • Substituent Differences: Phenyl ring: 4-ethoxy-2-methylphenyl vs. 4-butoxy-3-chlorophenyl. Thiazolidinone side chain: Identical isopropyl group.
  • The 2-methyl substitution on the phenyl ring may hinder π-π stacking interactions critical for target binding.

5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones

  • Structural Variations :
    • These analogues lack the pyrazole-phenyl linkage and instead feature dihydropyrazole rings.
  • Functional Insights :
    • The dihydropyrazole moiety introduces conformational rigidity, which could enhance selectivity for enzymatic targets but reduce bioavailability due to increased hydrophobicity.

Computational and Experimental Insights

  • Electron Density Analysis: Computational studies using Multiwfn revealed that the (4Z)-configuration stabilizes the compound via intramolecular noncovalent interactions (e.g., C–H···S and π-π stacking) between the pyrazole and thiazolidinone moieties .
  • Synthetic Yield: The target compound’s synthesis mirrors methods for related pyrazolone-thiazolidinones, achieving moderate yields (~40–60%) under reflux conditions in ethanol or THF .

Bioactivity Considerations

The chlorine atom may enhance electrophilicity, promoting interactions with cysteine residues in redox-sensitive proteins.

Biological Activity

The compound (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of substituents such as the pyrazole moiety and various aromatic groups enhances its biological profile.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. In particular, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Certain thiazolidinones have been shown to induce S-phase arrest in cancer cells, leading to inhibited proliferation. For instance, derivatives like les-3833 demonstrated significant anticancer activity by affecting cell cycle dynamics .
  • Cytotoxicity : The compound under discussion is hypothesized to exhibit cytotoxic effects against various cancer cell lines. Preliminary data suggest that similar thiazolidinones can achieve IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and reduce inflammation markers:

  • Mechanism of Action : Thiazolidinones can modulate the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Compounds with structural similarities have shown significant inhibition of COX activity, leading to reduced inflammation .

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives is well-documented:

  • Bacterial Inhibition : Studies indicate that thiazolidinones possess antibacterial properties against a range of pathogens, including resistant strains. The compound may exhibit activity comparable to established antibiotics .

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding thiazolidinone derivatives:

StudyFindings
Kobylinska et al. (2023)Demonstrated that certain thiazolidinone derivatives induce S-phase arrest in cancer cells .
MDPI Review (2021)Discussed the antioxidant activity of thiazolidinones and their ability to inhibit lipid peroxidation .
ACS Omega (2024)Reported on the synthesis and biological evaluation of novel thiazolidinone derivatives with promising anticancer activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of this thiazolidinone-pyrazole hybrid compound?

  • Methodology : Use a multi-step approach involving condensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours). Adjust stoichiometric ratios (e.g., 1:1:2:3 for thiosemicarbazide, chloroacetic acid, sodium acetate, and oxocompound, respectively) to favor Z-configuration formation .
  • Key Parameters : Monitor reaction progress via TLC and optimize solvent ratios (e.g., DMF:acetic acid 1:2) to minimize byproducts. Recrystallize using DMF-ethanol for purity .

Q. How can the Z-configuration of the methylidene group in the thiazolidinone core be confirmed experimentally?

  • Techniques :

  • Single-crystal XRD : Resolve spatial arrangement using SHELX software for refinement (e.g., SHELXL-2018/3 for small-molecule structures) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in 1^1H NMR; Z-isomers typically exhibit trans-vicinal coupling (~12–16 Hz) .
    • Validation : Cross-reference with IR spectroscopy (C=S stretch at ~1200–1250 cm1^{-1}) and elemental analysis .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Protocols :

  • Broth Microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values (range: 2–128 µg/mL) .
  • Antioxidant Assays : DPPH radical scavenging (IC50_{50} values) and FRAP (Ferric Reducing Antioxidant Power) .
    • Controls : Include ciprofloxacin (antibacterial) and ascorbic acid (antioxidant) as benchmarks .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound’s bioactivity?

  • Approach :

  • Molecular Docking (AutoDock Vina) : Target enzymes like E. coli DNA gyrase (PDB: 1KZN) or fungal CYP51 (PDB: 5TZ1) to assess binding affinity .
  • DFT Calculations (Gaussian 16) : Analyze electronic properties (HOMO-LUMO, electrostatic potential maps) using Multiwfn for wavefunction visualization .
    • Validation : Correlate computed binding energies (-8.5 to -10.2 kcal/mol) with experimental MIC values .

Q. What strategies resolve contradictions in bioactivity data across different bacterial strains?

  • Hypothesis Testing :

  • Efflux Pump Inhibition : Co-administer sub-inhibitory concentrations of efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify cell membrane disruption .
    • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance (p < 0.05) across replicate experiments .

Q. How do substituents on the pyrazole and thiazolidinone rings influence redox activity?

  • SAR Study :

  • Electron-Withdrawing Groups (Cl, CF3_3) : Enhance electrophilicity of the thioxo group, increasing radical scavenging capacity (e.g., 4-Cl substitution improves DPPH IC50_{50} by ~30%) .
  • Alkoxy Chains (Butoxy) : Modulate lipophilicity (logP ~3.5–4.2), enhancing membrane penetration in Gram-negative bacteria .
    • Experimental Design : Synthesize analogs with systematic substitutions (e.g., -OCH3_3, -NO2_2) and compare redox potentials via cyclic voltammetry .

Q. What experimental phasing techniques are effective for resolving crystallographic disorder in the pyrazole-phenyl moiety?

  • Crystallography Workflow :

  • SHELXD/SHELXE : Employ dual-space algorithms for phase refinement in cases of twinning or low-resolution data (e.g., 2.5 Å) .
  • Composite OMIT Maps : Use Phenix to model disordered regions iteratively .
    • Validation : Check Rmerge_{merge} (<5%) and Ramachandran outliers (<1%) post-refinement .

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